molecular formula C56H104N2O2 B14496782 N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide CAS No. 65149-26-0

N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide

Cat. No.: B14496782
CAS No.: 65149-26-0
M. Wt: 837.4 g/mol
InChI Key: FLSLFDZWRLJRTO-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~2~,N~2~-Tetramethylbenzene-1,2-dicarboxamide
  • N~1~,N~1~,N~2~,N~2~-Tetraethylbenzene-1,2-dicarboxamide
  • N~1~,N~1~,N~2~,N~2~-Tetrapropylbenzene-1,2-dicarboxamide

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetradodecylbenzene-1,2-dicarboxamide is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems.

Properties

CAS No.

65149-26-0

Molecular Formula

C56H104N2O2

Molecular Weight

837.4 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetradodecylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C56H104N2O2/c1-5-9-13-17-21-25-29-33-37-43-49-57(50-44-38-34-30-26-22-18-14-10-6-2)55(59)53-47-41-42-48-54(53)56(60)58(51-45-39-35-31-27-23-19-15-11-7-3)52-46-40-36-32-28-24-20-16-12-8-4/h41-42,47-48H,5-40,43-46,49-52H2,1-4H3

InChI Key

FLSLFDZWRLJRTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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